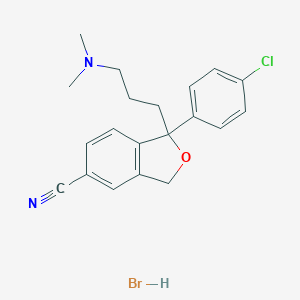

Chlorocitalopram, Hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZASLAWCVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494822 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64169-58-0 | |

| Record name | 5-Isobenzofurancarbonitrile, 1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64169-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Pharmacological Sciences

Chlorocitalopram (B19257), hydrobromide holds its place in pharmacological sciences not as an active pharmaceutical ingredient (API), but as a direct precursor in the chemical synthesis of citalopram (B1669093). nih.gov Citalopram is a well-established antidepressant belonging to the Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) class of drugs. drugbank.com These drugs function by inhibiting the reuptake of the neurotransmitter serotonin in the brain, which is a key mechanism in treating major depressive disorder and other mood disorders. nih.govdrugbank.com

The molecular structure of chlorocitalopram is closely related to that of citalopram. In one of the established synthetic routes, chlorocitalopram is converted into citalopram in a final synthetic step. nih.gov Consequently, chlorocitalopram is also considered a process-related impurity that must be carefully monitored and controlled in the final citalopram drug product to meet stringent regulatory standards for purity and quality. google.com The presence of chlorine in the molecule is a defining feature, and halogenated compounds are common in pharmaceuticals, often influencing a molecule's chemical properties and reactivity. nih.gov

Significance and Rationale for Advanced Research

Advanced research on chlorocitalopram (B19257), hydrobromide is driven by two primary imperatives in pharmaceutical development: synthetic efficiency and analytical purity.

Optimization of Synthesis: The conversion of chlorocitalopram to citalopram (B1669093) is a critical step in the manufacturing process. Research is focused on developing and optimizing this conversion to maximize the yield and purity of the final API. Efficient synthetic pathways are essential for cost-effective, large-scale production of citalopram and escitalopram (B1671245). google.com Studies may explore different reagents, catalysts, and reaction conditions to ensure the transformation is as complete as possible, thereby minimizing the amount of unreacted chlorocitalopram.

Impurity Profiling and Control: In pharmaceutical manufacturing, any substance that is not the intended API is considered an impurity. Regulatory agencies worldwide require rigorous characterization and control of all impurities. Chlorocitalopram, being a direct precursor, is a known potential impurity in citalopram. google.com Therefore, a significant area of research is dedicated to developing sensitive and specific analytical methods—such as high-performance liquid chromatography (HPLC)—to detect, quantify, and control the levels of chlorocitalopram in both the drug substance and the final drug product. Understanding the potential for such impurities is fundamental to ensuring the quality of the medication.

Structure Activity Relationship Sar and Computational Drug Design for Chlorocitalopram, Hydrobromide

Comprehensive Structure-Activity Relationship Analysis

SAR analysis involves systematically modifying a molecule's structure to determine which parts, or pharmacophores, are responsible for its biological activity. studysmarter.co.ukresearchgate.netslideshare.net For Chlorocitalopram (B19257), this analysis is deeply rooted in the extensive research conducted on the Citalopram (B1669093) scaffold. The primary molecular target for this class of compounds is the serotonin (B10506) transporter (SERT), a protein that regulates serotonergic signaling by reabsorbing serotonin from the synaptic cleft. nih.govprobes-drugs.org The selectivity of these inhibitors for SERT over other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) is a crucial aspect of their therapeutic action. nih.govwikipedia.org

The exploration of Citalopram's SAR has led to the design and synthesis of numerous analogues with modifications at various positions. nih.gov A significant body of research focuses on substitutions on the isobenzofuran (B1246724) ring and the pendant phenyl ring. nih.gov Halogen substitutions, in particular, have been shown to be critical determinants of SERT specificity. wikipedia.orgnih.gov

The synthesis of halogenated analogues at the 5-position of the dihydroisobenzofuran ring has been a key area of investigation. For example, a 5-bromo (5-Br) analogue of Citalopram was synthesized and found to have a binding affinity (Kᵢ = 1.04 nM) for SERT comparable to the parent compound, while maintaining high selectivity over NET. nih.gov Similarly, a 5-iodo (5-I) analogue, prepared through a halogen exchange reaction, also demonstrated high affinity and selectivity for SERT. nih.gov These findings suggest that the 5-position of the Citalopram scaffold can tolerate bulky halogen substituents without compromising its potent inhibitory activity at SERT. The synthesis of Chlorocitalopram, the 2-chloroethyl analogue, has also been documented in the scientific literature. nih.gov

The table below presents research findings on the binding affinities of various Citalopram analogues, highlighting the impact of substitutions on transporter selectivity. nih.gov

| Compound | Substitution (Position 5) | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | Selectivity (NET/SERT) |

| (±)-Citalopram (1) | -CN | 1.94 | 5960 | >10,000 | 3070 |

| Analogue 5 | -Br | 1.04 | >10,000 | >10,000 | >9615 |

| Analogue 21 | -I | 1.42 | >10,000 | >10,000 | >7042 |

| Analogue 9 | -Vinyl | 11.2 | >10,000 | >10,000 | >893 |

| Analogue 11 | -NO₂ | 1.25 | 6820 | >10,000 | 5456 |

Data sourced from Zhang P, Cyriac G, et al. J. Med. Chem. 2010. nih.gov

QSAR is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors, resulting in a mathematical model. taylorfrancis.com For SERT inhibitors, QSAR models are invaluable for predicting the binding affinity of novel molecules and for understanding the structural features required for potent and selective inhibition. ualberta.ca

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to datasets of SERT ligands, including Citalopram analogues. ualberta.cakoreascience.kr These 3D-QSAR studies generate contour maps that visualize the steric and electrostatic fields around the ligands. koreascience.kr The resulting models can indicate regions where bulky groups are favored or disfavored and where positive or negative electrostatic potential enhances binding affinity. Such models have been developed using various scaffolds, including diphenyl sulfide (B99878) derivatives and quipazine (B1207379) analogues, with Citalopram often used as a reference compound. ualberta.cakoreascience.kr These quantitative relationships are crucial for validating transporter models and guiding the rational design of new analogues with improved properties. acs.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgscribd.com A ligand's three-dimensional shape, or conformation, upon binding to its target protein is known as its bioactive conformation. This conformation is not necessarily the molecule's lowest energy state in solution. nih.gov

For Citalopram, enantioselectivity provides a clear example of the importance of conformation. The S-(+)-enantiomer (Escitalopram) has a significantly higher binding affinity for SERT than its R-(-)-enantiomer. nih.gov This difference is attributed to the distinct ways the two enantiomers induce conformational changes in the transporter upon binding. nih.gov Understanding the energetic cost of a ligand adopting its bioactive conformation is critical, as high strain energies can sometimes be tolerated if the binding interactions are sufficiently favorable. nih.gov The analysis of bioactive conformations, often aided by spectroscopic methods and computational modeling, helps to build accurate pharmacophore models for designing new inhibitors. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Modeling and Simulation Methodologies

Computational techniques such as molecular docking and molecular dynamics simulations are essential tools for visualizing and analyzing the interactions between a ligand like Chlorocitalopram and its biological target at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ekb.egunivr.it Docking studies have been fundamental in elucidating how SSRIs, including Citalopram, bind to SERT. nih.govnih.gov A critical discovery from structural and computational analyses is the existence of a specific halogen-binding pocket (HBP) within SERT. nih.govnih.gov This pocket accommodates the halogen atom (such as the chlorine in Chlorocitalopram) on the phenyl ring of SSRIs, an interaction that is a key determinant for high-affinity binding and specificity for SERT over NET and DAT. nih.govnih.gov

Docking algorithms use scoring functions to estimate the binding affinity for different ligand poses, helping to identify the most likely binding mode. univr.it Studies using homology models of SERT, often based on the crystal structure of the bacterial homologue LeuT, have successfully predicted the binding poses of Citalopram and its analogues. nih.govneliti.com These models show the inhibitor lodged in the transporter's central binding site, interacting with key amino acid residues and physically obstructing the closure of the extracellular gate, thereby inhibiting serotonin reuptake. nih.gov

For SERT-inhibitor complexes, MD simulations can reveal how the binding of a compound like Chlorocitalopram stabilizes the transporter in an outward-open conformation, preventing the transport cycle. biorxiv.org By simulating the complex in a realistic environment, such as a lipid bilayer with water and ions, researchers can gain detailed insights into the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that maintain the bound state. plos.org The analysis of MD trajectories allows for the calculation of binding free energies and provides a deeper understanding of the molecular mechanism of inhibition, which is essential for the rational design of next-generation antidepressants. nih.govrsc.org

De Novo Drug Design Approaches

De novo drug design represents a computational strategy to generate novel molecular structures with desired pharmacological properties from the ground up. nih.gov This approach can be broadly categorized into structure-based and ligand-based methods. mdpi.com In the context of chlorocitalopram, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, de novo design strategies would aim to create new chemical entities with potentially improved affinity, selectivity, or other desirable characteristics by building molecules within the constraints of the serotonin transporter (SERT) binding sites. mdpi.comnih.gov

Receptor-based de novo drug design would commence by analyzing the active site of the target, in this case, the SERT. mdpi.com The three-dimensional structure of the SERT, particularly when co-crystallized with ligands like S-citalopram, provides a detailed map of the primary (S1) and allosteric (S2) binding sites. nih.gov This structural information is crucial for identifying key interaction points, such as hydrogen bond donors and acceptors, hydrophobic pockets, and electrostatic fields, which are essential for ligand binding. mdpi.com Computational algorithms can then "grow" a molecule atom-by-atom or by connecting pre-defined molecular fragments within this defined space, ensuring that the new molecule has a shape and chemical features complementary to the binding site. mdpi.comnih.gov

For instance, a de novo design approach for chlorocitalopram analogs might start with the known binding mode of citalopram in the S1 site of SERT. The algorithm would then explore modifications to the chlorophenyl ring, the phthalane core, or the dimethylaminopropyl side chain to optimize interactions with specific amino acid residues in the transporter. The goal would be to design novel compounds that retain the essential binding characteristics while potentially introducing new, favorable interactions.

Ligand-based de novo design, on the other hand, does not require a detailed 3D structure of the receptor. Instead, it relies on the known structure-activity relationships (SAR) of a set of active ligands. mdpi.com For chlorocitalopram, a library of citalopram analogs with known binding affinities for SERT would be used to derive a pharmacophore model, which represents the essential 3D arrangement of chemical features necessary for biological activity. This pharmacophore model then serves as a template to construct new molecules.

Recent advancements in artificial intelligence, particularly deep learning and reinforcement learning, have significantly enhanced de novo design capabilities. nih.govmdpi.com These methods can learn from vast chemical databases and the known properties of existing drugs to generate novel, synthesizable molecules with a high probability of being active at the desired target. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computational drug design that distills the complex interactions between a ligand and its target into a simplified 3D representation of essential chemical features. nih.gov A pharmacophore model for chlorocitalopram and its analogs would define the spatial arrangement of features critical for binding to the serotonin transporter (SERT). These features typically include hydrogen bond acceptors and donors, hydrophobic centers, aromatic rings, and positively ionizable groups.

The development of a pharmacophore model for chlorocitalopram can follow two main paths: ligand-based or structure-based.

Ligand-based pharmacophore modeling would involve aligning a set of structurally diverse but functionally related molecules (i.e., other SERT inhibitors) to identify common chemical features. The resulting model would represent a hypothesis of the key interactions required for SERT inhibition.

Structure-based pharmacophore modeling , which is generally more precise, would be derived from the X-ray crystal structure of SERT in complex with a ligand, such as S-citalopram. nih.govmedsci.org This approach directly maps the interaction points within the binding pocket, providing a more accurate template for designing new molecules. medsci.org For chlorocitalopram, a structure-based pharmacophore would highlight the critical interactions of the chlorophenyl group, the cyano group, and the dimethylamino group within the S1 binding site of SERT.

Once a robust pharmacophore model is established, it can be used as a 3D query for virtual screening . mdpi.com This process involves computationally searching large databases of chemical compounds to identify molecules that match the pharmacophore model. medsci.orgmdpi.com The goal is to filter these extensive libraries, which can contain millions of compounds, down to a manageable number of "hits" that are predicted to be active. medsci.org These hits can then be prioritized for further computational analysis, such as molecular docking, and eventual experimental testing.

For example, a pharmacophore model derived from the binding mode of citalopram analogs could be used to screen for novel scaffolds that maintain the key interaction points but have a different core structure. This "scaffold hopping" approach is a powerful strategy for discovering new chemical classes of compounds with the desired biological activity. nih.gov The identified hits would be expected to have a higher probability of binding to SERT, thus accelerating the discovery of new potential drug candidates.

The table below illustrates a hypothetical pharmacophore model for a citalopram analog binding to the SERT S1 site, based on known interactions.

| Pharmacophore Feature | Corresponding Chemical Group in Citalopram Analog | Potential Interacting Residue in SERT |

| Aromatic Ring | 4-chlorophenyl group | Phe335, Tyr95 |

| Hydrogen Bond Acceptor | Cyano group | Ser438, Gly442 |

| Hydrophobic Center | Phthalane core | Ile172, Val501 |

| Positive Ionizable | Dimethylamino group | Asp98, Glu494 |

This table demonstrates how specific chemical moieties of a molecule like chlorocitalopram are mapped to pharmacophoric features that are essential for interaction with the amino acid residues of the target protein.

Analytical and Bioanalytical Methodologies for Chlorocitalopram, Hydrobromide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of chlorocitalopram (B19257), hydrobromide from complex mixtures, including pharmaceutical formulations and biological samples. researchgate.net This separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of chlorocitalopram and related compounds. Its adaptability allows for the use of various columns and mobile phases to achieve optimal separation. researchgate.net Detection is a critical component of HPLC analysis, with several methods offering different levels of sensitivity and selectivity.

Commonly used LC detection methods include:

UV/Visible Spectroscopy: A robust and common detection method. For compounds like citalopram (B1669093) and its analogues, detection is often performed at wavelengths around 240 nm. nih.gov A developed reversed-phase HPLC (RP-HPLC) method for citalopram utilized a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) (65:35 v/v) with UV detection at 240 nm. researchgate.net

Fluorescence Detection: This method offers significantly higher sensitivity and selectivity compared to UV detection for naturally fluorescent compounds or those that can be derivatized. For citalopram and its metabolites, fluorescence detection uses an excitation wavelength of approximately 249 nm and an emission wavelength of around 302 nm. pharmgkb.orgnih.gov

Mass Spectrometry (MS): Coupling LC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for definitive identification and quantification. This is discussed in more detail in section 5.2.

A variety of HPLC methods have been developed for citalopram and its impurities, which are applicable to chlorocitalopram. researchgate.netfabad.org.tr For instance, a high-temperature liquid chromatography (HTLC) method was developed for the simultaneous determination of several selective serotonin (B10506) reuptake inhibitors (SSRIs), including citalopram, using a Zorbax SB-Phenyl column. eurjchem.com Another HPLC method successfully separated escitalopram (B1671245) from its related substances and enantiomer using a cellulose-based chiral column in reversed-phase mode. mdpi.com

Table 1: Examples of Liquid Chromatography Methods for Citalopram and Related Compounds

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Acetate buffer (pH 4.5) : Acetonitrile (65:35 v/v) | UV at 240 nm | Estimation in tablets | researchgate.net |

| HPLC | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) | n-hexane : 2-propanol : triethylamine (B128534) (95:05:0.1 v/v/v) | UV at 240 nm & Polarimetric | Enantiomeric purity | nih.gov |

| HPLC | ODS Column | 20 mM phosphate (B84403) buffer (pH 4.6) : Acetonitrile (70:30, v/v) with 0.1% diethylamine | Fluorescence (Ex: 249 nm, Em: 302 nm) | Determination in plasma | pharmgkb.org |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a powerful tool for the analysis of volatile or derivatized compounds. For substances like citalopram and its analogues, derivatization is often required to increase their volatility and thermal stability.

GC-MS methods have been successfully developed for the simultaneous determination of citalopram and its metabolites in biological matrices like plasma and urine. nih.gov These methods offer high sensitivity and specificity. For example, a GC-MS method was used for the screening and semi-quantitative analysis of 14 basic drugs, including citalopram, in post-mortem blood. mdpi.com Another study used GC-MS with selected ion monitoring (SIM) to analyze citalopram and its metabolites in urine samples after solid-phase extraction (SPE), achieving low limits of detection. nih.gov

Table 2: Gas Chromatography Methods for Citalopram Analysis

| Technique | Column | Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | DB-5MS (30 m × 0.32 mm, 0.25 μm) | Helium (2.0 mL/min) | Mass Spectrometry | Drug screening in blood | mdpi.com |

| GC-MS (SIM) | Capillary Column | Not Specified | Mass Spectrometry | Analysis in urine | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly effective for the analysis of chiral compounds and the assessment of enantiomeric purity. researchgate.net Given that chlorocitalopram, like citalopram, may exist as enantiomers, CE is a critical methodology. The separation in CE is based on the differential migration of charged species in an electric field.

Various CE methods have been developed for the enantioselective separation of citalopram and its metabolites. researchgate.net These methods often employ chiral selectors, such as cyclodextrins (CDs), which are added to the background electrolyte. For instance, a stereospecific CE assay was developed for the simultaneous determination of related substances and the enantiomeric purity of escitalopram using a dual cyclodextrin (B1172386) system. nih.gov This method was capable of detecting impurities at levels as low as 0.02%. nih.gov Another study achieved baseline enantioseparation of citalopram and its main metabolites in under 6 minutes using sulfated β-cyclodextrin as the chiral selector. researchgate.net

Table 3: Capillary Electrophoresis Methods for Citalopram Purity

| Chiral Selector | Background Electrolyte | Voltage/Temperature | Application | Reference |

|---|---|---|---|---|

| β-cyclodextrin and Sulfated β-cyclodextrin | 20 mM phosphate buffer, pH 2.5 | -20 kV / 28 °C | Enantiomeric purity of escitalopram | nih.gov |

| Sulfated β-cyclodextrin (1% w/v) and β-cyclodextrin (0.05% w/v) | 35 mM phosphate buffer, pH 2.5 | -20 kV / 25 °C | Enantioseparation of citalopram and metabolites | researchgate.net |

Gas Chromatography (GC) Applications

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry is an indispensable technique in modern analytical and bioanalytical chemistry, providing unparalleled sensitivity and structural information. When coupled with chromatographic separation, it allows for the precise quantification and confident identification of compounds like chlorocitalopram, hydrobromide, even at trace levels in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and robustness. nih.govacs.org This technique involves separating the analyte from matrix components using LC, followed by ionization and two stages of mass analysis (tandem MS). This process allows for the highly specific detection of the analyte by monitoring a unique precursor-to-product ion transition, a mode known as Multiple Reaction Monitoring (MRM).

Numerous LC-MS/MS methods have been validated for the simultaneous determination of citalopram and its metabolites in biological matrices such as plasma. nih.govresearchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation or solid-phase extraction, followed by rapid chromatographic separation and MS/MS detection. nih.govacs.orglongdom.org For example, a method using protein precipitation and a 3.5-minute chromatographic run achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for citalopram in human plasma. nih.gov Another validated method for quantifying citalopram in mouse plasma and hair also employed protein precipitation and achieved an LLOQ of 32.4 ng/mL. longdom.org

Table 4: LC-MS/MS Methods for Citalopram Bioanalysis

| Matrix | Sample Preparation | LC Column | LLOQ | Reference |

|---|---|---|---|---|

| Human Plasma | Protein Precipitation | Zorbax XDB C18 | Citalopram: 0.2 ng/mL; Desmethylcitalopram: 0.25 ng/mL | nih.gov |

| Rat Plasma | Solid-Phase Extraction | Agilent Eclipse Plus ODS | Not Specified | acs.org |

| Mouse Plasma | Protein Precipitation | Gemini® C18 | 32.4 ng/mL | longdom.org |

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, which are crucial for elucidating the elemental composition of unknown compounds. This capability is essential for identifying metabolites and degradation products of this compound. csic.es Techniques like time-of-flight (TOF) and Orbitrap mass analyzers can provide the mass accuracy required to distinguish between isobaric compounds. nih.gov

Studies on citalopram have utilized LC-HRMS to identify transformation products in various environmental and biological systems. For instance, an investigation into the photocatalytic degradation of citalopram identified 11 transformation products using HPLC-HRMS. mdpi.com Similarly, HRMS-based workflows have been used to identify biotransformation products of citalopram in activated sludge, mimicking wastewater treatment processes. researchgate.netcsic.es A recent study used an ultra-high-pressure liquid chromatography-quadrupole-time-of-flight (UHPLC-Q-TOF) system to identify new metabolites of citalopram, such as 3-hydroxycitalopram and 3-oxocitalopram, after incubation with human liver microsomes. nih.gov These approaches are directly applicable to the characterization of chlorocitalopram metabolites.

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a primary ratio method for producing highly accurate and precise measurements, traceable to the International System of Units (SI). huji.ac.il This technique is particularly valuable in quantitative bioanalysis where it can overcome challenges like matrix effects. researchgate.net For the analysis of this compound, an isotopically labeled internal standard, such as a deuterated or ¹³C-labeled version of the analyte, would be added to the sample. researchgate.nettandfonline.com This standard co-elutes with the target analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of these effects. researchgate.nettandfonline.com

The principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample before processing. nih.gov The sample is then extracted and analyzed by a mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with high precision, as this ratio is less affected by variations in sample preparation and instrument response. nih.gov

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for this compound Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Internal Standard | A stable, isotopically labeled version of the analyte (e.g., Deuterium or ¹³C labeled Chlorocitalopram). | Crucial for correcting matrix effects and variability during sample preparation and analysis. researchgate.nettandfonline.com |

| Instrumentation | Typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Provides the necessary selectivity and sensitivity for detecting and quantifying the analyte and its labeled standard. nih.gov |

| Sample Preparation | Involves extraction from the matrix (e.g., plasma, tissue) to isolate the analyte and internal standard. | Proper extraction is vital to minimize interferences and ensure accurate quantification. nih.gov |

| Quantification | Based on the ratio of the mass spectrometric response of the analyte to that of the internal standard. | This ratiometric measurement enhances the accuracy and precision of the results. nih.gov |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules like this compound. miami.edubmrb.io Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure. researchgate.net For complex molecules, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between different atoms. hmdb.ca

In the context of Chlorocitalopram, which is structurally related to citalopram, specific chemical shifts in the NMR spectrum would confirm the presence and position of the chlorine atom on the phenyl ring. The hydrobromide salt form would also influence the chemical shifts of nearby protons.

Table 2: Predicted NMR Data for Structural Elucidation of Chlorocitalopram

| Nucleus | Predicted Chemical Shift Range (ppm) | Structural Information Provided |

| ¹H NMR | 7.0 - 8.0 | Aromatic protons, with splitting patterns indicating substitution on the phenyl ring. |

| 2.0 - 4.0 | Protons of the propylamino side chain and the dihydroisobenzofuran ring system. | |

| 1.0 - 2.0 | Methyl protons of the dimethylamino group. | |

| ¹³C NMR | 110 - 160 | Aromatic carbons, with shifts influenced by the fluorine and chlorine substituents. |

| 40 - 70 | Carbons of the propylamino side chain. | |

| 20 - 40 | Carbons of the dihydroisobenzofuran ring. | |

| ³⁵Cl/³⁷Cl NMR | Broad signals | Can confirm the presence of the covalent C-Cl bond, though signals for organic chlorides are typically very broad. huji.ac.il |

Note: The exact chemical shifts would require experimental determination.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a molecular fingerprint. orgchemboulder.com IR spectroscopy is particularly sensitive to polar bonds and is useful for identifying functional groups. orgchemboulder.com Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds. orgchemboulder.com

For this compound, IR spectroscopy would show characteristic absorption bands for the C-Cl stretch, aromatic C-H stretching, and vibrations associated with the amine salt. ipindia.gov.in Raman spectroscopy would complement this by providing information on the skeletal vibrations of the molecule. fabad.org.tr These techniques are also valuable for identifying different polymorphic forms of the drug substance.

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR, Raman |

| C-O-C Stretch (ether) | 1050 - 1150 | IR |

| C-F Stretch | 1000 - 1400 | IR |

| C-Cl Stretch | 550 - 850 | IR, Raman ipindia.gov.in |

| N-H Stretch (HBr salt) | 2400 - 2800 (broad) | IR |

Note: The exact wavenumbers and intensities are specific to the molecule and its crystalline form.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of substances that contain chromophores. researchgate.net The aromatic rings in the Chlorocitalopram molecule act as chromophores, absorbing UV radiation at specific wavelengths. longdom.org

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. A UV spectrum of this compound would typically show one or more absorption maxima (λmax). researchgate.net A calibration curve of absorbance versus concentration can be constructed to quantify the drug in bulk form or in simple solutions.

Table 4: UV-Visible Spectrophotometric Parameters for this compound

| Parameter | Description | Typical Value/Range |

| Solvent | A solvent that does not absorb in the analytical wavelength range (e.g., methanol (B129727), acetonitrile, water). | Methanol or dilute acid |

| λmax | The wavelength of maximum absorbance. | Expected in the range of 230-280 nm, similar to related compounds. |

| Linearity Range | The concentration range over which the Beer-Lambert law is obeyed. | Dependent on the specific method, but typically in the µg/mL range. |

| Molar Absorptivity (ε) | A measure of how strongly the chemical species absorbs light at a given wavelength. | >10,000 L·mol⁻¹·cm⁻¹ for strong chromophores. longdom.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Advanced Bioanalytical Strategies for Biological Matrices

The quantification of this compound in biological matrices such as plasma or serum presents unique challenges that require advanced bioanalytical strategies.

Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. miami.edu These effects are highly variable between different sources of the same matrix.

To mitigate matrix effects, optimization of the sample preparation procedure is critical. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not remove other interfering substances like phospholipids.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent can be optimized to selectively extract the analyte while leaving interfering components behind.

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can offer even greater selectivity.

The choice of sample preparation technique depends on the required sensitivity, the nature of the analyte, and the complexity of the matrix. For this compound, a thorough evaluation of these techniques would be necessary to develop a robust and reliable bioanalytical method. The use of an isotopically labeled internal standard remains the most effective way to compensate for any residual matrix effects. researchgate.net

Table 5: Comparison of Sample Preparation Techniques for this compound Bioanalysis

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Precipitation of proteins with an organic solvent. | Fast, simple, and inexpensive. | Less clean extract, significant matrix effects may remain. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Cleaner extract than PPT, can be highly selective with solvent optimization. | More time-consuming, requires larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High selectivity, clean extracts, can pre-concentrate the analyte. | More complex and expensive than PPT and LLE. |

Method Validation Parameters in Bioanalysis

The validation of a bioanalytical method is crucial to demonstrate that it is suitable for its intended purpose, ensuring the reliability and acceptability of the analytical results. europa.euresearchgate.net For chromatographic methods used in the analysis of small molecules like this compound, a full validation process encompasses several key parameters as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eu

The primary characteristics evaluated during method validation include selectivity, accuracy, precision, sensitivity, the calibration curve, matrix effects, and the stability of the analyte in biological samples. europa.eu

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte of interest from other components in the sample, such as endogenous substances, metabolites, or other co-administered drugs. researchgate.net For citalopram and its derivatives, this often involves using techniques like liquid chromatography to separate the analyte before detection by mass spectrometry. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. researchgate.net For validation, these are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. europa.eu Typically, the mean concentration should be within ±15% of the nominal value for QC samples, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%. researchgate.neteuropa.eu For the LLOQ, a deviation of up to ±20% is often acceptable. europa.eu

Calibration Curve and Range: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte. europa.eu The range of the method is defined by the LLOQ and the upper limit of quantification (ULOQ). For citalopram, methods have been developed with a dynamic range from 0.2-100 ng/mL in human plasma. nih.gov

Matrix Effect: This parameter assesses the influence of the biological matrix on the ionization of the analyte, which can suppress or enhance the analytical signal. It is a critical parameter in methods employing mass spectrometry. europa.eu

Stability: The stability of the analyte must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability. europa.eu

Dilution Integrity: This ensures that samples with concentrations above the ULOQ can be diluted with a blank matrix and still yield accurate measurements. europa.eu

The table below summarizes the key validation parameters for bioanalytical methods.

| Parameter | Description | General Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte from other endogenous or exogenous components in the sample. europa.euresearchgate.net | No significant interfering peaks at the retention time of the analyte and internal standard (IS). fabad.org.tr |

| Accuracy | The closeness of the determined value to the nominal or known true value. nihs.go.jp | Mean value should be within ±15% of the nominal value (±20% for LLOQ). europa.eu |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. researchgate.net | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤15% (≤20% for LLOQ). europa.eulongdom.org |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable accuracy and precision. researchgate.net | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20%. europa.eu |

| Calibration Curve | Defines the relationship between the instrument response and the concentration of the analyte. europa.eu | A minimum of 6 non-zero calibration standards. Correlation coefficient (r²) should be close to 1. researchgate.net |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. europa.eu | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. europa.eu | Mean concentration at each stability level should be within ±15% of the nominal concentration. |

| Dilution Integrity | Evaluates whether a sample can be diluted to bring the concentration into the calibration range and still provide accurate results. europa.eu | Accuracy and precision should be within ±15%. |

This table is based on general guidelines from the FDA and EMA. europa.eueuropa.eu

High-Throughput Bioanalytical Platforms

High-throughput bioanalysis is essential in drug development to process a large number of samples efficiently, particularly in support of metabolic stability screens and pharmacokinetic studies. nih.gov The platform of choice for the quantitative analysis of small molecules like this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govlongdom.orgwuxiapptec.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This platform offers high sensitivity, specificity, and speed. wuxiapptec.comresolvemass.ca The liquid chromatography component separates the analyte from matrix interferences, while the tandem mass spectrometer provides highly selective and sensitive detection. nih.gov Methods using LC-MS/MS for citalopram have achieved run times as short as 3.5 minutes per sample. nih.govresearchgate.net The use of selected reaction monitoring (SRM) on triple quadrupole mass spectrometers allows for precise quantification. nih.gov

To further increase throughput, several strategies are employed:

Automation: Fully automated platforms integrate sample preparation, injection, and analysis. Automated infusion systems can rapidly optimize the mass spectrometric conditions for new compounds. nih.gov

Simplified Sample Preparation: Techniques like protein precipitation are often preferred over more complex liquid-liquid extraction or solid-phase extraction because they are faster and easier to automate. nih.govlongdom.org

While LC-MS/MS is dominant for small molecules, other platforms are used in bioanalysis for different types of molecules.

| Platform | Principle | Primary Application in Bioanalysis | Suitability for Chlorocitalopram |

| LC-MS/MS | Separates compounds by chromatography and detects them by mass-to-charge ratio. wuxiapptec.com | Quantification of small molecules, peptides, and metabolites in complex matrices. wuxiapptec.comresolvemass.ca | High: Ideal for sensitive and selective quantification. |

| HPLC-UV/Fluorescence | Separates compounds by chromatography and detects them by UV absorbance or fluorescence. fabad.org.trresearchgate.net | Quantification of compounds with a suitable chromophore or fluorophore; often used when MS is not available. fabad.org.tr | Moderate: Can be used, but may lack the sensitivity and selectivity of LC-MS/MS. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase and detects them by mass. researchgate.net | Analysis of volatile and thermally stable compounds. researchgate.net | Low: Requires derivatization for non-volatile compounds like citalopram, making it less direct than LC-MS/MS. |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Uses antigen-antibody interactions for quantification. wuxiapptec.com | Quantification of large molecules like proteins and antibodies. resolvemass.ca | Not Applicable: Designed for large biomolecules, not small molecules. |

| qPCR (Quantitative Polymerase Chain Reaction) | Amplifies and quantifies specific DNA/RNA sequences. wuxiapptec.com | Gene expression analysis, cell-based assays, and analysis of gene therapeutics. wuxiapptec.cominotiv.com | Not Applicable: Used for nucleic acid analysis. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. researchgate.netnih.gov | Chiral separations and analysis of charged molecules. researchgate.netnih.gov | Moderate: Effective for chiral separations of citalopram and its metabolites but may be less robust for routine high-throughput quantification than LC-MS/MS. nih.gov |

Preclinical Pharmacological Research Paradigms for Chlorocitalopram, Hydrobromide

In Vitro Pharmacological Profiling Assays

In vitro assays are fundamental in preclinical research, providing a controlled environment to study the direct interactions of a compound with specific biological targets. For chlorocitalopram (B19257), these assays have been pivotal in defining its primary mechanism of action and its broader pharmacological fingerprint.

Receptor Occupancy Studies

Receptor occupancy studies are designed to measure the binding affinity of a drug to its intended target and other receptors. These studies for chlorocitalopram and its analogues have confirmed its high affinity and selectivity for the serotonin (B10506) transporter (SERT).

The primary mechanism of action for citalopram (B1669093) is the potentiation of serotonergic activity in the central nervous system by inhibiting the neuronal reuptake of serotonin (5-HT). fda.govhres.ca This is achieved through high-affinity binding to the serotonin transporter (SERT). nih.govprobes-drugs.org In vitro studies have demonstrated that citalopram is a highly selective inhibitor of serotonin reuptake with minimal effects on the reuptake of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). fda.gov The S-enantiomer (escitalopram) is primarily responsible for the 5-HT reuptake inhibition. fda.gov

Citalopram and its metabolites exhibit negligible binding affinity for a wide range of other receptors, including 5-HT1A, 5-HT2A, dopamine D1 and D2, α1-, α2-, and β-adrenergic, histamine (B1213489) H1, muscarinic cholinergic, and benzodiazepine (B76468) receptors. fda.govdrugbank.com This lack of affinity for other receptors is believed to be associated with a lower incidence of common side effects like anticholinergic, sedative, and cardiovascular effects seen with other classes of antidepressants. fda.gov The binding of citalopram and its main metabolites, demethylcitalopram (DCT) and didemethylcitalopram (B1207907) (DDCT), to human plasma proteins is approximately 80%. fda.govdrugbank.com

Radioligand binding assays have shown that demethylcitalopram has a similar affinity for the human SERT as the parent compound, citalopram. nih.gov However, its affinity for the norepinephrine transporter is significantly lower. nih.gov The S-enantiomer of citalopram has a binding affinity at SERT that is approximately 30 times higher than its R-enantiomer. nih.gov

| Compound/Metabolite | Target | Binding Affinity (Ki, nM) | Selectivity (SERT vs. NET/DAT) |

| Citalopram (racemic) | SERT | 1.94 nih.gov | Highly selective over NET and DAT fda.govnih.gov |

| NET | >10,000 nih.gov | ||

| DAT | >10,000 nih.gov | ||

| S-Citalopram (Escitalopram) | SERT | ~1 researchgate.net | ~100,000-fold more selective for SERT than NET nih.gov |

| R-Citalopram | SERT | ~30-fold lower than S-enantiomer nih.gov | |

| Demethylcitalopram (DCT) | SERT | Similar to Citalopram nih.gov | 500-fold lower affinity for NET nih.gov |

| Didemethylcitalopram (DDCT) | SERT | Less potent than Citalopram fda.gov |

This table is interactive. Click on the headers to sort.

Enzymatic Activity Modulation Assays

These assays evaluate the potential of a compound to inhibit or induce the activity of various enzymes, particularly the cytochrome P450 (CYP) family, which is responsible for the metabolism of most drugs.

The biotransformation of citalopram is primarily carried out by the hepatic cytochrome P450 enzyme system. hres.ca In vitro studies using human liver microsomes have identified CYP2C19 and CYP3A4 as the main isozymes involved in the N-demethylation of citalopram to its primary metabolite, demethylcitalopram (DCT). fda.govdrugbank.com CYP2D6 also plays a minor role in this process. nih.gov The subsequent metabolism of DCT to didemethylcitalopram (DDCT) is mediated by CYP2D6. nih.gov

In terms of enzymatic inhibition, in vitro data indicate that citalopram is a weak inhibitor of CYP2D6 and CYP2C19, and has little to no inhibitory effect on CYP1A2 and CYP3A4. fda.govmedsafe.govt.nz This suggests a low potential for citalopram to cause significant drug-drug interactions through the inhibition of these enzymes. fda.gov However, its metabolite, demethylcitalopram, is a more potent inhibitor of CYP2D6, approximately an order of magnitude stronger than citalopram itself. nih.govpharmgkb.org This may contribute to mild interactions with other drugs that are substrates for CYP2D6. pharmgkb.org

| Enzyme | Role in Citalopram Metabolism | Inhibitory Potential of Citalopram | Inhibitory Potential of Demethylcitalopram |

| CYP2C19 | Primary metabolizer fda.govdrugbank.com | Weak inhibitor fda.gov | Not specified |

| CYP3A4 | Primary metabolizer fda.govdrugbank.com | No significant inhibition fda.gov | Not specified |

| CYP2D6 | Minor metabolizer of parent; metabolizer of DCT nih.gov | Weak inhibitor fda.gov | More potent inhibitor than citalopram nih.govpharmgkb.org |

| CYP1A2 | Not a primary metabolizer | Weak or no inhibition fda.gov | Not specified |

This table is interactive. Click on the headers to sort.

Cellular Uptake and Efflux Mechanisms

Understanding how a drug enters and exits cells is crucial for determining its distribution and duration of action. For chlorocitalopram, these studies focus on its interaction with transporters.

The principal mechanism of action of citalopram is the inhibition of the serotonin transporter (SLC6A4), which prevents the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. nih.govdrugbank.com This leads to an increased concentration of serotonin in the synapse, potentiating serotonergic neurotransmission. fda.gov In vitro studies have shown that citalopram is a potent and highly selective inhibitor of serotonin reuptake. hres.caprobes-drugs.org Its metabolites, demethylcitalopram and didemethylcitalopram, are also inhibitors of serotonin reuptake, but are less potent than the parent compound. fda.gov

Regarding efflux mechanisms, studies have identified citalopram as a substrate for P-glycoprotein (ABCB1), an efflux transporter that can limit the penetration of drugs into the brain. researchgate.net Variations in the ABCB1 gene may influence the extent of drug target engagement in the brain. researchgate.net In HepG2 liver cells, citalopram has been observed to stimulate the uptake of lipoprotein(a) by increasing its binding to the cell surface, an effect likely mediated by the enhanced levels of extracellular serotonin due to SERT inhibition. biorxiv.org

Cytotoxicity Assessment in Research Models

Cytotoxicity assays are used to determine the potential for a compound to cause cell death. These are essential for early safety assessment.

The cytotoxic effects of citalopram and its S-enantiomer, escitalopram (B1671245), have been evaluated in various neuroblastoma cell lines. nih.govnih.gov These studies revealed a concentration-dependent cytotoxicity for both compounds, with citalopram generally being more cytotoxic than escitalopram. nih.govnih.gov The MYCN-amplified human neuroblastoma cell line IMR32 was found to be the most sensitive to both drugs. nih.govnih.gov In contrast, neither citalopram nor escitalopram showed toxicity towards human primary Schwann cells, indicating a degree of selectivity for cancer cells over healthy peripheral nerve cells. nih.govnih.gov

| Cell Line | Compound | IC50 (µM) |

| B104 (rat neuroblastoma) | Citalopram | Between 100 and 125 nih.gov |

| Escitalopram | Between 125 and 150 nih.gov | |

| Kelly (human neuroblastoma) | Citalopram | Between 100 and 125 nih.gov |

| Escitalopram | Between 125 and 150 nih.gov | |

| SH-SY5Y (human neuroblastoma) | Citalopram | < 100 nih.gov |

| Escitalopram | Between 100 and 125 nih.gov | |

| IMR32 (human neuroblastoma) | Citalopram | < 50 nih.gov |

| Escitalopram | Between 50 and 100 nih.gov | |

| Human Primary Schwann Cells | Citalopram | Non-toxic at tested concentrations nih.gov |

| Escitalopram | Non-toxic at tested concentrations nih.gov |

This table is interactive. Click on the headers to sort.

In Vivo Pharmacological Model Development and Application

In vivo studies in animal models are critical for understanding how a drug behaves in a whole organism, providing insights into its pharmacodynamic effects and helping to identify relevant biomarkers.

Pharmacodynamic Marker Identification and Validation

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on its target. Identifying and validating these markers is essential for translational research and clinical development.

The primary pharmacodynamic marker for chlorocitalopram is the occupancy of the serotonin transporter (SERT) in the brain. researchgate.netresearchgate.net In vivo studies in animals have established a clear relationship between the administered dose, plasma concentration, and the degree of SERT occupancy. researchgate.net This marker is highly relevant as it directly reflects the drug's mechanism of action. The half-life of receptor occupancy for escitalopram has been shown to be significantly longer than its plasma half-life, suggesting a prolonged effect at the target site. semanticscholar.org

More recent preclinical research has begun to identify novel, immune-related pharmacodynamic markers for citalopram. Studies in hepatocellular carcinoma (HCC) models have shown that citalopram treatment can decrease serum serotonin levels, which correlates with an increased activation of cytotoxic CD8+ T cells. elifesciences.org Furthermore, citalopram has been found to modulate C5a receptor 1 (C5aR1) positive tumor-associated macrophages (TAMs). elifesciences.org These findings suggest that citalopram may have immunomodulatory effects, and changes in CD8+ T cell activation and C5aR1+ TAM populations could serve as novel pharmacodynamic markers for its anti-tumor activity. elifesciences.org The validation of these immune-based markers is an ongoing area of research.

Mechanistic Studies in Rodent Models

Mechanistic studies in rodent models are fundamental to understanding the pharmacological action of a new chemical entity. For a compound like Chlorocitalopram, Hydrobromide, these studies would aim to elucidate how it interacts with biological systems to produce its effects. Rodent models, such as mice and rats, are frequently used due to their physiological and genetic similarities to humans, allowing for the investigation of a drug's mechanism of action in a living organism. nih.gov

These studies often involve the use of specific, validated models of disease. For instance, if this compound were being investigated for antidepressant properties, rodent models of depression, such as the forced swim test or tail suspension test, would be employed. nih.gov To delve deeper into the mechanism, researchers might use genetically modified animals, such as knockout mice lacking a specific receptor or transporter, to determine the molecular target of the compound. nih.gov

Further investigation would involve a battery of behavioral and neurochemical assessments. For example, after administration of this compound to rats, researchers could measure changes in neurotransmitter levels in specific brain regions using techniques like microdialysis coupled with high-performance liquid chromatography (HPLC). The goal is to build a comprehensive picture of the drug's effects, from the molecular level to overt behavioral changes.

Table 1: Illustrative Mechanistic Study Data in a Rodent Model

Disclaimer: The following data is for illustrative purposes only and is not based on actual experimental results for this compound.

| Parameter | Vehicle Control | This compound (Illustrative Dose) | p-value |

| Immobility Time in Forced Swim Test (seconds) | 180 ± 15 | 110 ± 12 | <0.01 |

| Serotonin Level in Hippocampus (ng/mg tissue) | 5.2 ± 0.8 | 9.8 ± 1.1 | <0.001 |

| Norepinephrine Level in Frontal Cortex (ng/mg tissue) | 3.1 ± 0.5 | 3.3 ± 0.6 | >0.05 |

Pharmacokinetic Profiling Methodologies in Preclinical Species

Pharmacokinetic (PK) profiling is crucial in preclinical development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. europa.eunih.gov This information is vital for selecting a suitable candidate for further development and for predicting its behavior in humans. nih.gov Preclinical species, typically rats and/or dogs, are used for these initial studies.

The process begins with the development of a sensitive and specific bioanalytical method, usually a form of liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its major metabolites in biological matrices like plasma, urine, and feces. nih.gov

In a typical preclinical PK study, the compound is administered to the animals via different routes, such as intravenous (IV) and oral (PO). europa.eu Following administration, blood samples are collected at various time points to characterize the plasma concentration-time profile of the drug. europa.eueuropa.eu From this data, key PK parameters are calculated using non-compartmental or compartmental analysis. europa.eunih.gov These parameters include clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%). nih.gov

Table 2: Illustrative Pharmacokinetic Parameters in Rats

Disclaimer: The following data is for illustrative purposes only and is not based on actual experimental results for this compound.

| Parameter | Intravenous Administration (Illustrative) | Oral Administration (Illustrative) |

| Cmax (ng/mL) | 1500 | 850 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 4500 | 3150 |

| t½ (h) | 4.2 | 4.5 |

| Bioavailability (%) | N/A | 70 |

Advanced Toxicological Research Methodologies

In Vitro Genotoxicity and Mutagenicity Studies

Genotoxicity assays are designed to detect if a substance can cause damage to the genetic material of cells, an effect that can potentially lead to cancer. aurigeneservices.comscitovation.com A standard battery of in vitro tests is typically required by regulatory agencies before a new drug can be administered to humans. chemicalwatch.com These tests are conducted in bacteria and mammalian cells.

A common initial screen is the bacterial reverse mutation assay, also known as the Ames test. chemicalwatch.com This test uses various strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations. For mammalian cell assays, a typical approach includes an in vitro micronucleus test or a chromosomal aberration assay. gentronix.co.uk The in vitro micronucleus assay can identify both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) by detecting the presence of small, secondary nuclei in the cytoplasm of treated cells. gentronix.co.uktoxys.com These assays are often performed with and without a metabolic activation system (e.g., a rat liver S9 fraction) to determine if metabolites of the compound are genotoxic.

Table 3: Illustrative In Vitro Genotoxicity Assay Results

Disclaimer: The following data is for illustrative purposes only and is not based on actual experimental results for this compound.

| Assay | Condition | Result |

| Ames Test (S. typhimurium) | Without Metabolic Activation | Negative |

| Ames Test (S. typhimurium) | With Metabolic Activation | Negative |

| In Vitro Micronucleus Assay (CHO cells) | Without Metabolic Activation | Negative |

| In Vitro Micronucleus Assay (CHO cells) | With Metabolic Activation | Negative |

Mechanistic Organ Toxicity Investigations

If initial toxicology studies reveal potential organ damage, mechanistic studies are initiated to understand the underlying cause. These investigations aim to identify the specific cellular and molecular pathways that are perturbed by the compound, leading to toxicity. For example, if liver toxicity is observed, studies might focus on mitochondrial function, oxidative stress, or the induction of apoptosis in hepatocytes.

These investigations utilize a range of techniques. In vitro studies with primary cells or cell lines from the target organ can provide initial insights. In vivo studies in rodent models are then used to confirm these findings and to understand the toxicity in the context of a whole organism. This can involve histopathological examination of the target organ, measurement of organ-specific biomarkers in the blood, and analysis of gene and protein expression changes within the affected tissue. Understanding the mechanism of toxicity is crucial for assessing the risk to humans and for determining if the toxicity is species-specific. europa.eu

Systems Toxicology Approaches

Systems toxicology represents a modern approach to understanding adverse drug effects by integrating data from multiple sources to build predictive models of toxicity. nih.gov This field combines 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics) with computational biology and traditional toxicology. europa.eunih.gov

For a compound like this compound, a systems toxicology approach would involve treating a relevant biological system (e.g., primary human hepatocytes or a rodent model) with the compound and then performing a global analysis of molecular changes. For example, transcriptomics (e.g., RNA-sequencing) could reveal which gene expression pathways are altered by the drug. This data can then be mapped onto known biological networks to identify perturbed "pathways of toxicity." nih.gov

The ultimate goal of systems toxicology is to create a comprehensive, mechanistic understanding of how a chemical interacts with a biological system to cause an adverse outcome. nih.gov This can lead to the identification of predictive biomarkers of toxicity and can help in designing safer drugs.

Emerging Research Themes and Future Perspectives for Chlorocitalopram, Hydrobromide

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery and development, offering powerful new approaches to researching compounds like Chlorocitalopram (B19257), Hydrobromide. mednexus.org These technologies can analyze vast and complex biological and chemical datasets, accelerating the identification of new therapeutic targets and the design of novel molecules. nih.govmdpi.com

Predict Pharmacokinetics and Toxicity: Machine learning models can forecast the absorption, distribution, metabolism, excretion, and potential toxicity (ADMET) profiles of chlorocitalopram and its hypothetical derivatives, helping to prioritize which compounds are synthesized for further study. nih.govnih.gov

Optimize Lead Compounds: By simulating interactions between molecules and their biological targets, AI can guide the structural modification of chlorocitalopram to enhance its potency, selectivity, or other desired characteristics for specific research applications. nih.gov

Identify Novel Targets: AI can analyze genomic, proteomic, and other "omics" data to uncover new potential biological targets for citalopram-like compounds beyond the serotonin (B10506) transporter. nih.gov

Streamline Synthesis: AI models are being developed to predict chemical reactions and design the most efficient synthetic pathways for novel compounds, which could aid in the creation of new derivatives of chlorocitalopram for research purposes. nih.govxtalpi.com

The application of these computational tools allows researchers to explore a vast chemical space more efficiently, reducing the time and cost associated with traditional laboratory-based screening and synthesis. mednexus.orgxtalpi.com

Table 1: Applications of AI/ML in Research for Compounds like Chlorocitalopram, Hydrobromide

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. mdpi.com | Rapidly identify derivatives of chlorocitalopram with potentially higher affinity or selectivity for the serotonin transporter. |

| De Novo Drug Design | Generative AI models create novel molecular structures with desired properties. nih.gov | Design new pharmacological probes based on the chlorocitalopram scaffold with unique interaction profiles. |

| Predictive Modeling | Algorithms trained on existing data to predict physicochemical and biological properties. nih.gov | Forecast the solubility, binding affinity, and potential off-target effects of new chlorocitalopram analogs before synthesis. |

| Reaction Prediction | AI tools that suggest optimal synthetic routes and reaction conditions. nih.gov | Accelerate the synthesis of novel research tools and labeled compounds for experimental use. |

Development of Novel Pharmacological Tools and Probes

This compound currently serves as a valuable research tool, particularly in studies of the serotonin transporter (SERT). The development of novel pharmacological probes from existing chemical scaffolds is a critical area of research for elucidating the complex mechanisms of biological systems.

Future research will likely focus on the synthesis and characterization of new derivatives of chlorocitalopram. By systematically modifying its chemical structure—for instance, by substituting the chlorine atom with other halogens like bromine or fluorine, or altering the dimethylamino propyl side chain—researchers can create a suite of new molecules. researchgate.netjustia.com These novel derivatives could be used to:

Map Binding Pockets: Probes with slightly different sizes and electronic properties can help to finely map the topography and key amino acid residues within the citalopram (B1669093) binding site on the serotonin transporter. researchgate.net

Develop Selective Ligands: The synthesis of derivatives could lead to the discovery of compounds with altered selectivity for the serotonin transporter versus other monoamine transporters, such as those for norepinephrine (B1679862) or dopamine (B1211576), providing more precise tools for pharmacological studies. researchgate.net

Create Fluorescent or Radiolabeled Probes: Attaching fluorescent tags or radioisotopes to the chlorocitalopram structure would enable its use in advanced imaging techniques to visualize the location and density of serotonin transporters in vitro and potentially in vivo.

This approach of creating chemical derivatives to probe biological function is a well-established strategy in medicinal chemistry and pharmacology. biomedpharmajournal.orgnih.govnih.gov

Table 2: Citalopram Derivatives as Pharmacological Tools

| Compound/Derivative | Modification from Citalopram | Research Application |

|---|---|---|

| Chlorocitalopram | Fluoro group replaced with a Chloro group. researchgate.net | Used as an internal standard and a comparative ligand in SERT binding assays. medkoo.comresearchgate.net |

| Bromocitalopram | Fluoro group replaced with a Bromo group. researchgate.net | Investigates the role of halogen bonding and steric effects in the SERT binding pocket. researchgate.net |

| Desmethylcitalopram | One methyl group removed from the side chain. google.com | A known metabolite of citalopram, used to study metabolic pathways and its own pharmacological activity. |

| 5-Carboxyamide Citalopram | A carboxyamide group added to the phthalane ring system. ipindia.gov.in | An impurity and potential metabolite used in purity analysis and metabolic studies. ipindia.gov.in |

Advanced Delivery Systems for Research Applications

While this compound is used in controlled laboratory settings, the application of advanced drug delivery systems (DDS) in research could open new avenues for its use as a pharmacological tool. nih.gov These systems are designed to control the release and targeting of a compound, which is invaluable for precise experimental work.

For a neuropharmacological agent, overcoming the blood-brain barrier and achieving region-specific delivery is a major challenge. Advanced DDS could be developed for research applications of chlorocitalopram to:

Enable Targeted Delivery: Encapsulating chlorocitalopram in nanoparticles or liposomes functionalized with specific ligands could allow for targeted delivery to serotonin-rich areas of the brain in animal models, enabling more precise studies of its local effects. mdpi.com

Provide Controlled Release: Embedding the compound in a hydrogel or a polymeric matrix could allow for its slow, sustained release in a specific tissue or brain region following direct administration in a research setting. mdpi.comuclouvain.be This would be useful for long-term studies of receptor modulation.

Utilize Stimuli-Responsive Systems: Researchers are developing "smart" materials that release their payload in response to specific triggers, such as changes in pH, temperature, or the presence of a particular enzyme. helmholtz-hips.de A stimuli-responsive system for chlorocitalopram could allow for on-demand release during an experiment, providing temporal control over target engagement. helmholtz-hips.de

These advanced systems, though often developed with therapeutic goals in mind, can be adapted to create highly sophisticated research tools for basic science investigations. nih.govuclouvain.be

Table 3: Potential Research Applications of Advanced Delivery Systems for Neuropharmacological Probes

| Delivery System | Mechanism | Potential Research Application for a Compound like Chlorocitalopram |

|---|---|---|

| Nanoparticles | Encapsulation in sub-micron sized particles, which can be surface-modified for targeting. mdpi.com | Targeted delivery to specific neuron populations in the brain to study circuit-level effects. |

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Enhanced delivery across cellular membranes in in vitro culture systems. |

| Hydrogels | A 3D network of crosslinked polymers that can hold large amounts of water and active compounds. mdpi.com | Creating a localized, slow-release depot of the compound for in vivo animal studies. |

| Stimuli-Responsive Polymers | Polymers that change conformation and release their payload in response to an external trigger. helmholtz-hips.de | Triggering the release of the compound at a precise time point during a behavioral or electrophysiological experiment. |

Translational Research Frameworks and Methodological Innovations

Translational research provides a structured pathway to bridge the gap between basic scientific discoveries and their ultimate application in human health. nih.gov A compound like this compound, which is currently a research chemical, resides in the earliest phases of the translational continuum (often denoted as T0 or T1). nih.gov

A translational framework helps to guide research with a forward-looking perspective, ensuring that studies are conducted with the rigor and reproducibility necessary for any future development. nih.govsaxinstitute.org.au Applying this framework to research on chlorocitalopram would involve:

Phase T0 (Basic Research): This includes fundamental studies on the compound's mechanism of action, such as detailed characterization of its binding kinetics and dynamic interactions with the serotonin transporter. nih.gov

Phase T1 (Translation to Humans): This phase involves translating basic findings into a human context. nih.gov For a research tool, this might involve using human cell lines or tissues to verify that the findings from animal models or simpler systems are relevant to human biology. nih.gov

Methodological Rigor: The framework emphasizes the importance of robust study design, transparent reporting, and reproducibility. nih.govimplementationscience.com.au This includes clearly defining eligibility criteria for studies, managing data systematically, and using appropriate statistical methods to ensure that the knowledge generated is reliable. nih.gov

Innovations within this framework focus on creating better models, whether they are computational, in vitro, or in vivo, that more accurately predict human responses. The goal is to ensure that early-stage research on compounds like this compound generates a strong foundation of high-quality evidence, which is essential should any of its derivatives ever be considered for further therapeutic development. nih.govsaxinstitute.org.au

Table 4: Translational Research Framework Applied to a Research Compound

| Translational Phase | Description | Example Activities for a Chlorocitalopram-like Compound |

|---|---|---|

| T0: Basic Research | Fundamental discovery, defining mechanisms of action in non-human or in vitro models. nih.gov | Characterizing binding affinity and selectivity at the human serotonin transporter; exploring effects on neuronal firing in brain slices. |

| T1: Translation to Humans | Connects basic research to human biology, often using human tissues or early studies in humans. nih.gov | Confirming binding profiles using human-derived cells or post-mortem tissue; developing assays to measure target engagement. |

| T2: Translation to Patients | Moves findings into a clinical setting to test efficacy in a controlled environment. nih.gov | (Hypothetical) If a derivative showed promise, this would be the first-in-human clinical trials for a specific condition. |

| T3/T4: Translation to Practice & Population | Implementation in real-world healthcare settings and assessing public health impact. nih.gov | (Hypothetical) Widespread clinical use and post-market surveillance. |

Q & A

Q. What are the standard chromatographic methods for identifying and quantifying related compounds in Citalopram Hydrobromide?

Methodological Answer:

- Use reversed-phase HPLC with a YMC Basic column (250 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (pH 6.0) and acetonitrile (65:35 v/v) at 1.0 mL/min flow rate.